![molecular formula C13H11N5O2 B2677095 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide CAS No. 1327592-50-6](/img/structure/B2677095.png)

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and antiproliferative effects .

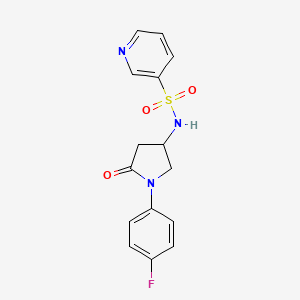

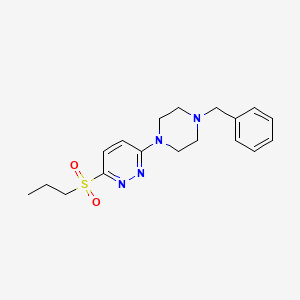

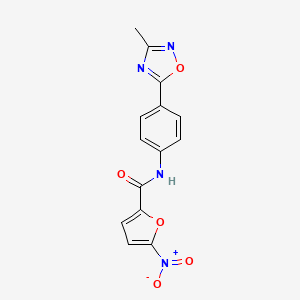

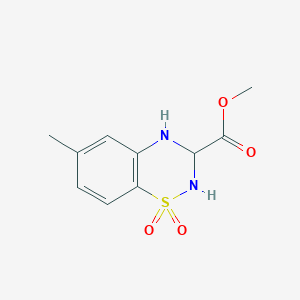

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For example, one method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific substituents present on the triazolopyrimidine ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting point and spectral data, can be determined using various analytical techniques .

科学的研究の応用

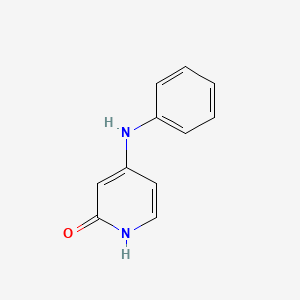

- The [1,2,4]triazolo[4,3-a]pyrimidinone ring system has been associated with antitumor properties . Researchers have explored derivatives of this scaffold for their potential in cancer therapy. The compound’s structural features may interfere with tumor cell growth or signaling pathways.

- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been investigated as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1)^ . LSD1 plays a crucial role in epigenetic regulation, and inhibiting it could have implications in cancer treatment.

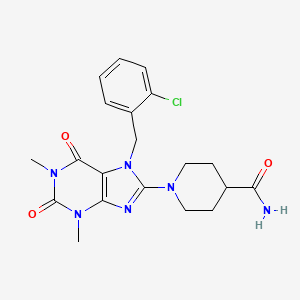

- CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed small molecules based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds may selectively inhibit CDK2 in tumor cells^ .

- FABP4 and FABP5 are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. Compounds with the [1,2,4]triazolo[4,3-a]pyrimidinone ring system have been explored for their interactions with FABPs^ .

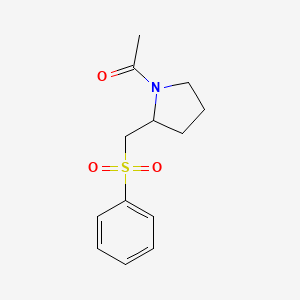

- The compound’s angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones have been synthesized using a retro Diels-Alder protocol. This method efficiently constructs the heterocyclic system and provides access to novel derivatives^ .

- A KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines has been developed to produce substituted 1,2,4-triazolo[4,3-a]pyridines. This transition-metal-free procedure offers economic and environmental advantages^ .

Antitumor Activity

Epigenetic Modulation

CDK2 Inhibition

Fatty Acid-Binding Proteins (FABPs)

Synthetic Methodology

Transition-Metal-Free Synthesis

作用機序

将来の方向性

特性

IUPAC Name |

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c19-11(15-10-5-2-1-3-6-10)9-18-13(20)17-8-4-7-14-12(17)16-18/h1-8H,9H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNRIHGJNIYOHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CC=NC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2677014.png)

![1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2677015.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea](/img/structure/B2677019.png)

![N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide](/img/structure/B2677021.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide](/img/structure/B2677035.png)